ESI-08

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

ESI-08 is a compound recognized for its role as an antagonist of the exchange protein directly activated by cyclic adenosine monophosphate. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the modulation of signaling pathways influenced by cyclic adenosine monophosphate. The molecular structure of ESI-08 contributes to its unique properties, making it a subject of interest in medicinal chemistry.

The biological activity of ESI-08 has been extensively studied, revealing its efficacy as an EPAC antagonist. This antagonism leads to the modulation of various physiological processes, including insulin secretion and cardiac function. In vitro studies have demonstrated that ESI-08 can effectively inhibit cellular responses mediated by cyclic adenosine monophosphate, suggesting its potential as a therapeutic agent in conditions such as diabetes and heart disease

The synthesis of ESI-08 typically involves several steps that include the formation of key intermediates through palladium-catalyzed coupling reactions. A general procedure may involve mixing palladium acetate with phosphines and specific aryl halides under an inert atmosphere. The reaction is often conducted in dry solvents such as toluene at elevated temperatures to facilitate the formation of the desired product . Purification methods such as chromatography are employed to isolate ESI-08 from reaction mixtures.

ESI-08 has several applications in pharmacology and biochemistry. Its primary application lies in research focused on cyclic adenosine monophosphate signaling pathways. By acting as an EPAC antagonist, ESI-08 is utilized in studies investigating metabolic disorders and cardiovascular diseases. Furthermore, it serves as a valuable tool for elucidating the roles of cyclic adenosine monophosphate in various biological systems, aiding in drug discovery and development processes

Interaction studies involving ESI-08 have revealed critical insights into its binding affinity and specificity for biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to characterize these interactions quantitatively. These studies indicate that ESI-08 exhibits a high degree of selectivity towards certain receptors, which is crucial for minimizing off-target effects during therapeutic applications .

Several compounds exhibit structural or functional similarities to ESI-08. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Similar aromatic rings | EPAC modulation | Different substituents affecting potency |

| Compound B | Contains a different functional group | Insulin secretion enhancement | More potent than ESI-08 |

| Compound C | Aliphatic chain variations | Cardiovascular effects | Broader spectrum of action |

Similar Compounds- Compound A: An EPAC modulator with similar pharmacological properties.

- Compound B: Known for enhancing insulin secretion more effectively than ESI-08.

- Compound C: Exhibits cardiovascular effects but operates through different mechanisms.

Chemical Composition and Formula (C20H23N3OS)

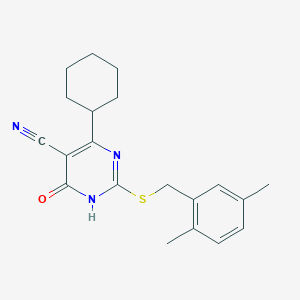

ESI-08 possesses the molecular formula C20H23N3OS, which corresponds to a complex heterocyclic compound containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms [1] [3] [4]. The chemical structure is formally designated as 4-Cyclohexyl-2-[[(2,5-dimethylphenyl)methyl]thio]-1,6-dihydro-6-oxo-5-pyrimidinecarbonitrile [2] [7]. The compound is registered under the Chemical Abstracts Service number 301177-43-5, providing a unique identifier for this specific molecular entity [1] [3] [4].

The simplified molecular input line entry specification representation of ESI-08 is expressed as: Cc1ccc(C)c(CSc2nc(C3CCCCC3)c(C#N)c(=O)[nH]2)c1 [1] [3]. This notation captures the complete connectivity pattern of all atoms within the molecular framework, including the heterocyclic pyrimidine core, the cyclohexyl substituent, the cyano group, and the dimethylphenylmethylthio moiety.

Molecular Weight and Physical Characteristics

The molecular weight of ESI-08 has been precisely determined to be 353.48 grams per mole [1] [3] [4]. The compound exists as a solid powder under standard ambient conditions, exhibiting stability when stored at appropriate temperatures [1] [4]. The physical appearance is characterized as a solid crystalline or amorphous powder, depending on the preparation and purification methods employed [1] [4].

ESI-08 demonstrates notable solubility characteristics in dimethyl sulfoxide, achieving concentrations of 50 milligrams per milliliter, which corresponds to approximately 141.45 millimolar solutions [1] [3]. Sonication is recommended to enhance dissolution and achieve homogeneous solutions [1]. The compound exhibits limited solubility in aqueous media, which is typical for molecules containing significant hydrophobic regions [1].

Storage conditions for maintaining compound integrity require temperatures of negative 20 degrees Celsius for powder forms, while solution preparations should be maintained at negative 80 degrees Celsius [1] [3] [4]. These storage parameters ensure long-term stability and prevent degradation of the active compound.

| Property | Value | Measurement Conditions |

|---|---|---|

| Molecular Weight | 353.48 g/mol | Calculated from molecular formula |

| Physical State | Solid powder | Room temperature, atmospheric pressure |

| Solubility in Dimethyl Sulfoxide | 50 mg/mL (141.45 mM) | With sonication assistance |

| Storage Temperature (Powder) | -20°C | Long-term stability |

| Storage Temperature (Solution) | -80°C | Solution preservation |

Structural Features

5-Cyano-6-oxo-1,6-dihydro-pyrimidine Scaffold

The core structural framework of ESI-08 is built upon a 5-cyano-6-oxo-1,6-dihydro-pyrimidine scaffold, which represents a substituted pyrimidine ring system [24] [37]. This heterocyclic foundation contains two nitrogen atoms positioned at the 1 and 3 positions of the six-membered ring, creating a basic pyrimidine structure [24]. The presence of the carbonyl group at position 6 and the cyano substituent at position 5 creates a distinctive electronic environment within the ring system [24] [37].

The dihydropyrimidine nature of the scaffold indicates partial saturation of the ring system, specifically involving the carbon atoms rather than the nitrogen centers [31]. This structural feature contributes to the conformational flexibility of the molecule while maintaining the aromatic character of the nitrogen-containing positions [31]. The positioning of the cyano and carbonyl functionalities creates an electron-deficient region that is crucial for the biological activity of the compound [24].

The pyrimidine scaffold serves as the central anchoring point for all other substituents, including the cyclohexyl group at position 4 and the thioether linkage at position 2 [24]. This arrangement creates a three-dimensional molecular architecture that is essential for the specific binding interactions observed with target proteins [24].

Key Functional Groups and Their Significance

ESI-08 contains several critical functional groups that collectively determine its chemical and biological properties [1] [24]. The cyano group located at the 5-position of the pyrimidine ring functions as a potent electron-withdrawing substituent, significantly influencing the electronic distribution throughout the molecular framework [24] [37]. This electron-withdrawing effect enhances the electrophilic character of adjacent carbon atoms and contributes to the overall stability of the compound [24].

The carbonyl functionality at position 6 serves as both a hydrogen bond acceptor and a key structural element that maintains the planar geometry of the pyrimidine ring [24] [37]. The carbonyl oxygen atom provides a site for intermolecular interactions, which are essential for binding to biological targets [24]. The positioning of this group adjacent to the ring nitrogen creates opportunities for intramolecular stabilization through resonance effects [37].

The thioether linkage connecting the pyrimidine core to the dimethylphenyl moiety introduces conformational flexibility while maintaining a stable covalent connection [19] [24]. Thioether groups are characterized by their resistance to hydrolysis and their ability to undergo oxidation reactions under appropriate conditions [19]. The sulfur atom in this linkage can participate in both hydrophobic and polar interactions, depending on the chemical environment [19].

The cyclohexyl substituent at position 4 contributes significant hydrophobic character to the molecule [24]. This six-membered saturated ring system adopts chair conformations that provide three-dimensional bulk and create hydrophobic interaction surfaces [20]. The positioning of this group influences the overall molecular shape and affects the binding orientation with target proteins [24].

The dimethylphenyl group attached through the thioether linkage provides aromatic character and additional hydrophobic surface area [24]. The two methyl substituents on the benzene ring at positions 2 and 5 create steric hindrance that can influence the conformational preferences of the entire molecule [24]. These methyl groups also enhance the lipophilic character of the compound [24].

| Functional Group | Position | Chemical Significance | Biological Relevance |

|---|---|---|---|

| Cyano (-C≡N) | C-5 of pyrimidine | Electron-withdrawing, enhances electrophilicity | Enhances binding affinity |

| Carbonyl (C=O) | C-6 of pyrimidine | Hydrogen bond acceptor, planar geometry | Key for target recognition |

| Thioether (-S-) | C-2 connector | Flexible linkage, hydrophobic/polar interactions | Modulates selectivity |

| Cyclohexyl | C-4 substituent | Hydrophobic bulk, conformational rigidity | Provides binding specificity |

| Dimethylphenyl | Thioether terminus | Aromatic interactions, lipophilic character | Enhances membrane permeability |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Profile

Nuclear magnetic resonance spectroscopy provides detailed structural information about ESI-08 through the analysis of both proton and carbon-13 spectra [2] [37]. The proton nuclear magnetic resonance spectrum reveals characteristic signal patterns that correspond to the various hydrogen environments within the molecule [37] [39]. The aromatic protons of the dimethylphenyl group typically appear in the range of 6.8 to 7.5 parts per million, displaying coupling patterns consistent with the substitution pattern on the benzene ring [37] [40].

The methyl groups attached to the aromatic ring generate singlet signals in the aliphatic region, typically observed between 2.1 and 2.4 parts per million [37] [40]. These signals serve as diagnostic markers for the dimethylphenyl moiety and help confirm the structural assignment [37]. The methylene protons connecting the aromatic ring to the sulfur atom appear as a characteristic singlet around 3.7 to 4.1 parts per million [40] [43].

The cyclohexyl protons exhibit complex multipicity patterns due to the chair conformation of the six-membered ring [39]. The axial and equatorial positions of the hydrogen atoms create distinct chemical shift environments, resulting in overlapping multiplets in the range of 1.2 to 2.8 parts per million [39]. The proton directly attached to the carbon bearing the pyrimidine substituent typically appears more downfield due to the deshielding effect of the heterocyclic ring [39].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule [37] [39]. The carbonyl carbon of the pyrimidine ring appears significantly downfield, typically between 160 and 170 parts per million, consistent with the presence of the electron-withdrawing cyano group [37]. The cyano carbon itself generates a characteristic signal around 116 to 120 parts per million [37].

The aromatic carbons of the dimethylphenyl group produce signals in the range of 125 to 140 parts per million, with the quaternary carbons bearing methyl substituents appearing at distinct chemical shifts [40] [42]. The cyclohexyl carbons create a cluster of signals between 25 and 35 parts per million, with the carbon directly attached to the pyrimidine ring appearing slightly more downfield [39] [42].

Mass Spectrometry Analysis

Mass spectrometric analysis of ESI-08 provides definitive molecular weight confirmation and valuable structural information through fragmentation patterns [1] [35]. The molecular ion peak appears at mass-to-charge ratio 353, corresponding to the protonated molecular ion [M+H]+ under positive ion electrospray ionization conditions [1] [3]. This molecular ion peak serves as the base peak for confirming the molecular formula and purity of the compound [35].

Fragmentation pathways in mass spectrometry reveal characteristic loss patterns that support structural assignments [35]. The loss of the dimethylphenylmethyl group through cleavage of the thioether bond represents a major fragmentation pathway, resulting in fragment ions at lower mass-to-charge ratios [35]. The cyano group exhibits stability under standard ionization conditions, often remaining attached to the pyrimidine core during fragmentation processes [35].

Collision-induced dissociation experiments can provide additional structural information by promoting specific bond cleavages [35]. The cyclohexyl group may undergo fragmentation through loss of alkyl chains, while the pyrimidine core tends to remain intact due to the stabilization provided by the aromatic nitrogen atoms [35]. High-resolution mass spectrometry enables precise mass measurements that support elemental composition assignments [33].

The isotope pattern observed in the mass spectrum reflects the natural abundance of carbon-13, nitrogen-15, oxygen-18, and sulfur-34 isotopes [35]. The presence of sulfur introduces a characteristic isotope signature that appears as [M+2] peaks with approximately 4.4 percent relative intensity compared to the molecular ion [35]. This isotopic distribution pattern serves as additional confirmation of the molecular formula [35].

Infrared Spectroscopy Features

Infrared spectroscopy of ESI-08 reveals characteristic absorption bands that correspond to the major functional groups present in the molecule [36] [37]. The cyano group produces a distinctive and intense absorption band in the range of 2160 to 2200 wavenumbers, which serves as a diagnostic marker for this functional group [36] [37]. This band appears as a sharp, well-defined peak due to the high dipole moment change associated with the carbon-nitrogen triple bond stretching vibration [36].

The carbonyl group of the pyrimidine ring generates a strong absorption band between 1600 and 1700 wavenumbers [36] [37]. The exact position of this band depends on the electronic environment created by adjacent substituents, with electron-withdrawing groups such as the cyano functionality causing shifts to higher frequencies [36]. The intensity of this absorption is typically very high due to the significant dipole moment change during the stretching vibration [36].

Aromatic carbon-hydrogen stretching vibrations from the dimethylphenyl group appear in the region of 3000 to 3100 wavenumbers [36]. These bands are typically of moderate intensity and may overlap with aliphatic carbon-hydrogen stretching absorptions from the cyclohexyl and methyl groups [36]. The aromatic carbon-carbon stretching vibrations produce characteristic bands in the fingerprint region between 1400 and 1600 wavenumbers [36].

Aliphatic carbon-hydrogen stretching vibrations from the cyclohexyl group and methyl substituents create absorption bands in the range of 2800 to 3000 wavenumbers [36]. These bands often appear as overlapping multiplets due to the various hydrogen environments present in the cyclohexyl ring system [36]. The carbon-sulfur stretching vibration of the thioether linkage typically appears as a weak to moderate intensity band around 600 to 700 wavenumbers [36].

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Cyano (C≡N) | 2160-2200 | Strong | C≡N stretching |

| Carbonyl (C=O) | 1600-1700 | Strong | C=O stretching |

| Aromatic C-H | 3000-3100 | Moderate | Ar-H stretching |

| Aliphatic C-H | 2800-3000 | Moderate-Strong | C-H stretching |

| Aromatic C=C | 1400-1600 | Moderate | Aromatic skeletal |

| Carbon-Sulfur | 600-700 | Weak-Moderate | C-S stretching |